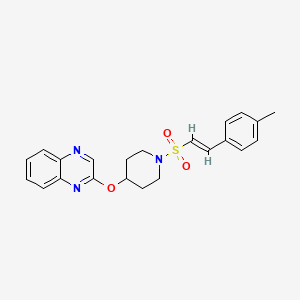

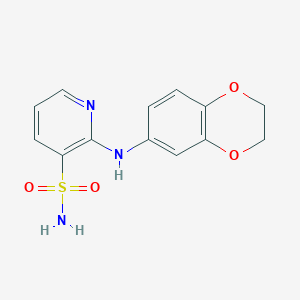

(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoxaline derivatives, including compounds similar to (E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)quinoxaline, often involves multi-step reactions utilizing various starting materials and catalysts to introduce the desired functional groups and achieve the target molecular structure. For instance, the efficiency of novel silica-supported Bronsted acidic ionic liquid catalysts for organic transformations was studied, providing insights into green and efficient synthesis methods for quinoxaline derivatives under mild conditions (Sajjadifar & Mohammadi-Aghdam, 2017).

Molecular Structure Analysis

X-ray diffraction studies, alongside spectroscopic methods like FT-IR, NMR (1H, 13C), and LCMS, play a crucial role in elucidating the molecular structure of quinoxaline derivatives. For example, novel quinolone-3-carbaldehyde derivatives were characterized, revealing detailed molecular geometry and conformation through single-crystal X-ray diffraction studies, highlighting the importance of structural analysis in understanding the compound's potential interactions and reactivity (Desai et al., 2017).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, contributing to their diverse chemical properties and potential applications. The synthesis of sulfonated quinoline dione derivatives via copper-catalyzed sulfonylation of activated alkenes with sulfonylhydrazides is an example of the novel synthetic pathways explored for these compounds, indicating the rich chemistry surrounding quinoxaline derivatives (Wang et al., 2016).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as melting points, solubility, and stability, are crucial for their practical applications. These properties are often determined through experimental studies involving various analytical techniques. The synthesis and characterization efforts provide insights into the physical properties that are essential for designing compounds with desirable behaviors in their intended applications.

Chemical Properties Analysis

The chemical properties of quinoxaline derivatives, including reactivity, mechanism of action, and interaction with biological targets, are of significant interest. Molecular docking and in-silico studies, for instance, offer valuable information on the binding modes and interactions of synthesized compounds with target proteins, guiding the development of compounds with enhanced biological activities (Desai et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A study focused on the synthesis and analysis of a styrylquinoxaline derivative similar to (E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)quinoxaline. This compound was characterized using techniques like X-ray diffraction, NMR, and FTIR spectroscopy. Theoretical optimizations and molecular orbital analyses were also conducted, providing insights into the compound's electronic structure and reactivity (Mortada et al., 2022).

Biological Evaluation

- The same study evaluated the compound's biological activities, demonstrating potential antidiabetic and antioxidant effects. These findings were supported by in vitro assays against α-glucosidase and α-amylase enzymes, along with various antioxidant tests. Molecular docking studies further corroborated the antidiabetic activity, suggesting that compounds related to (E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)quinoxaline may have therapeutic potential in managing diabetes (Mortada et al., 2022).

Antimicrobial Activities

- Research on quinoxaline derivatives, including those structurally related to the compound , has shown promising antimicrobial properties. Various quinoxaline-based molecules have been synthesized and tested against a range of microbial pathogens, indicating their potential as antimicrobial agents (Singh et al., 2010).

Anticancer Potential

- Quinoxaline derivatives have also been investigated for their anticancer activities. Studies have synthesized and tested various quinoxaline-based compounds, including those with sulfanyl and propanamido groups, revealing some derivatives with significant inhibitory effects on cancer cell lines. These findings suggest the potential of quinoxaline derivatives in anticancer therapy (El Rayes et al., 2019).

Corrosion Inhibition

- Additionally, quinoxaline derivatives have been explored as corrosion inhibitors for metals. A specific study demonstrated that a quinoxaline derivative effectively inhibited mild steel corrosion in an acidic medium, highlighting its potential industrial application (Laabaissi et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]oxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-17-6-8-18(9-7-17)12-15-29(26,27)25-13-10-19(11-14-25)28-22-16-23-20-4-2-3-5-21(20)24-22/h2-9,12,15-16,19H,10-11,13-14H2,1H3/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRROEPASYIAXGF-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)quinoxaline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2480877.png)

![N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide](/img/structure/B2480880.png)

![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)

![Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2480889.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2480897.png)

![5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2480899.png)